Cas no 24245-27-0 (N,N'-diphenylguanidine hydrochloride)

N,N'-diphenylguanidine hydrochloride structure
24245-27-0 structure
Product Name:N,N'-diphenylguanidine hydrochloride
CAS No:24245-27-0
MF:C13H14ClN3
MW:247.723361492157
MDL:MFCD01724136
CID:252428
PubChem ID:520104
Update Time:2025-04-19

N,N'-diphenylguanidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Guanidine,N,N'-diphenyl-, hydrochloride (1:1)
    • N,N'-diphenylguanidine monohydrochloride
    • [amino(anilino)methylidene]-phenylazanium,chloride
    • 1,3-diphenyl-guanidin monohydrochloride
    • diphenylguanidine hydrochloride
    • diphenylguanidinium chloride
    • N,N'-diphenylguanidine hydrochloride
    • 24245-27-0
    • Guanidine, N,N'-diphenyl-, monohydrochloride
    • EINECS 246-107-8
    • [amino(anilino)methylidene]-phenylazanium;chloride
    • GUANIDINE, 1,3-DIPHENYL-, MONOHYDROCHLORIDE
    • Guanidine, N,N'-diphenyl-, hydrochloride (1:1)
    • MDL: MFCD01724136
    • Inchi: 1S/C13H13N3.ClH/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;/h1-10H,(H3,14,15,16);1H
    • InChI Key: IEDHGYYAGIASNQ-UHFFFAOYSA-N
    • SMILES: [Cl-].[NH+](=C(/N)\NC1C=CC=CC=1)/C1C=CC=CC=1

Computed Properties

  • Exact Mass: 232.9782
  • Monoisotopic Mass: 247.0876252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 201
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52Ų

Experimental Properties

  • PSA: 50.5

N,N'-diphenylguanidine hydrochloride Pricemore >>

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N,N'-diphenylguanidine hydrochloride Related Literature

  • 1. Triple-ion formation and acid–base strength of ions in protophobic aprotic solvents
    Yoshihiro Miyauchi,Masashi Hojo,Natsuo Ide,Yoshihiko Imai J. Chem. Soc. Faraday Trans. 1992 88 1425
  • 2. Conductometric identification of triple-ion and quadrupole formation by the coordination forces from lithium trifluoroacetate and lithium pentafluoropropionate in protophobic aprotic solvents
    Yoshihiro Miyauchi,Masashi Hojo,Hironori Moriyama,Yoshihiko Imai J. Chem. Soc. Faraday Trans. 1992 88 3175
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